3-Deoxy-3-fluoro-D-glucitol
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Overview
Description
3-Deoxy-3-fluoro-D-glucitol is a fluorinated carbohydrate derivative known for its significant applications in various fields, including medicine and chemical research. This compound is particularly noted for its role as a substrate for NAD-linked sorbitol dehydrogenase and its potential as an antidiabetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of glucose derivatives. One common method starts with the known 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. Subsequent steps include desilylation and acidic methanolysis .
Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures to maintain the efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like NADP-linked aldose reductase.
Reduction: Utilizes NAD-linked sorbitol dehydrogenase.
Substitution: Fluorination reactions often employ DAST (Diethylaminosulfur trifluoride) as a reagent
Major Products: The major products formed from these reactions include 3-deoxy-3-fluoro-D-fructose and this compound .
Scientific Research Applications
3-Deoxy-3-fluoro-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe for studying molecular recognition and carbohydrate interactions.
Biology: Investigated for its role in glycan-protein interactions and as a substrate for various enzymes.
Industry: Employed in the production of fluorinated carbohydrates for various biochemical applications.
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluoro-D-glucitol involves its interaction with the glucokinase enzyme, inhibiting its activity and thereby reducing glucose levels in the blood. Additionally, it enhances insulin sensitivity and facilitates glucose utilization within the body .
Comparison with Similar Compounds
- 3-Deoxy-3-fluoro-D-glucose
- 3-Deoxy-3-fluoro-D-galactose
- 3-Deoxy-3-fluoro-L-fucose
Comparison: Compared to these similar compounds, 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific inhibition of glucokinase and its significant antidiabetic properties. While other fluorinated carbohydrates are used as chemical probes or in glycosylation reactions, this compound stands out for its therapeutic potential .
Properties
IUPAC Name |
(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-ARQDHWQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 3FGL contribute to the toxicity of 3FG in locusts?
A: Research indicates that 3FGL, a metabolite of 3FG, exhibits a dual interaction with the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase) in locusts []. This enzyme plays a crucial role in sorbitol metabolism, a pathway previously undetected in these insects. 3FGL acts both as a competitive inhibitor and a substrate for sorbitol dehydrogenase. As a competitive inhibitor, 3FGL hinders the enzyme's activity with a Ki of 8 × 10⁻² M, effectively blocking the normal metabolic pathway of sorbitol. Simultaneously, 3FGL acts as a substrate with a Km of 0.5 M, potentially leading to the accumulation of unusual metabolites. This dual behavior disrupts the delicate metabolic balance within the locust, contributing to the observed toxicity of the parent compound, 3FG [].
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